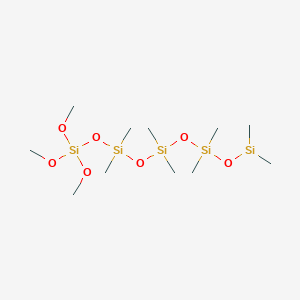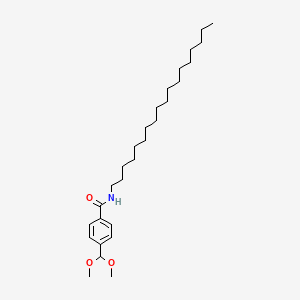
3-Ethynylpenta-1,4-diyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynylpenta-1,4-diyne is an organic compound belonging to the class of alkynes It is characterized by the presence of two triple bonds and one ethynyl group attached to a pentane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynylpenta-1,4-diyne can be achieved through several methods. One common approach involves the reaction of propargyl bromide with sodium acetylide, followed by further reactions to introduce the ethynyl group. Another method includes the use of copper (I) bromide and propargyl tosylate, which allows for a more efficient synthesis with fewer by-products .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of flash vacuum pyrolysis starting from 3-ethynylcycloprop-1-ene at high temperatures (around 550°C) is one such method. This process yields the desired compound along with some side products .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethynylpenta-1,4-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alkenes or alkanes .
Aplicaciones Científicas De Investigación
3-Ethynylpenta-1,4-diyne has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-Ethynylpenta-1,4-diyne exerts its effects involves the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects. For example, in anticancer research, the compound can induce DNA damage through the formation of reactive oxygen species .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-3-ethynylpenta-1,4-diyne
- 3,3-Diethynylpenta-1,4-diyne
- 1-Phenylethanamine
Uniqueness
3-Ethynylpenta-1,4-diyne is unique due to its specific arrangement of triple bonds and the presence of an ethynyl group.
Propiedades
Número CAS |
155204-50-5 |
|---|---|
Fórmula molecular |
C7H4 |
Peso molecular |
88.11 g/mol |
Nombre IUPAC |
3-ethynylpenta-1,4-diyne |
InChI |
InChI=1S/C7H4/c1-4-7(5-2)6-3/h1-3,7H |
Clave InChI |
BIGDOUUFKONCKO-UHFFFAOYSA-N |
SMILES canónico |
C#CC(C#C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid](/img/structure/B14266426.png)
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-ol](/img/structure/B14266436.png)
![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)
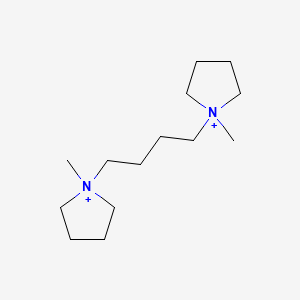
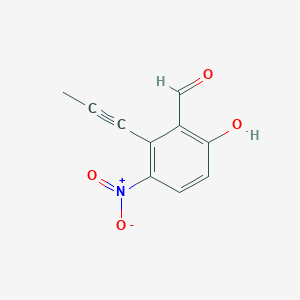


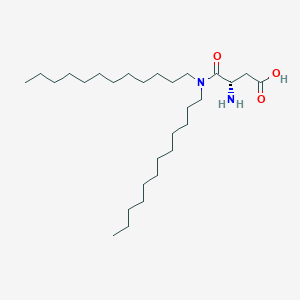

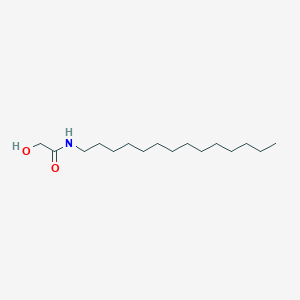
![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
